4-Ethoxy-6-methylpyrimidin-2-ol
Description
4-Ethoxy-6-methylpyrimidin-2-ol is a pyrimidine derivative characterized by an ethoxy group at position 4 and a methyl group at position 6 on the pyrimidin-2-ol ring. Its molecular formula is C₇H₁₀N₂O₂ (molecular weight: 154.17 g/mol).
Properties
IUPAC Name |
4-ethoxy-6-methyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHJENUAAYTOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=O)NC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-methylpyrimidin-2-ol typically involves the reaction of ethyl acetate and acetic acid with guanidine nitrate and potassium n-butanolate in n-butanol. This reaction produces 2-amino-6-methylpyrimidin-4-ol, which is then chlorinated with phosphorus oxychloride to yield the corresponding chloro derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-methylpyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
4-Ethoxy-6-methylpyrimidin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-methylpyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Ethoxy-6-methylpyrimidin-2-ol with key analogs, focusing on substituents, physicochemical properties, and synthetic pathways:
Key Structural and Functional Differences :
- Substituent Effects: Ethoxy vs. Methylthio: The ethoxy group in this compound provides electron-donating resonance effects, improving solubility in polar solvents compared to the more lipophilic methylthio analog . Amino vs. Aromatic vs. Aliphatic Substituents: Compounds like 5-(4-Ethylphenyl)pyrimidin-2-ol exhibit increased π-π interactions, favoring stacking with biological macromolecules .
- Synthetic Routes: this compound is likely synthesized via nucleophilic substitution, where ethoxide replaces a leaving group (e.g., chloride) at position 3. This contrasts with 4-Methyl-6-(methylthio)pyrimidin-2-ol, which requires thiolation using methylthiol reagents . Dihydropyrimidine derivatives (e.g., 2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate) are often synthesized via Biginelli-like reactions, involving urea/thiourea, diketones, and aldehydes .
Biological Relevance :
- While This compound lacks explicit activity data in the evidence, analogs with sulfur-containing substituents (e.g., methylthio) or aromatic groups demonstrate antibacterial and enzyme-inhibitory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
